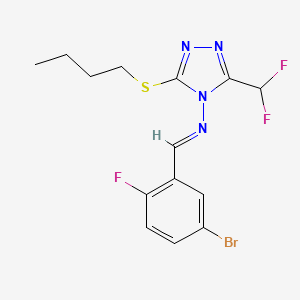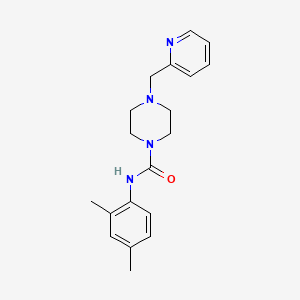
N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related triazol compounds involves specific reactions, including condensation and cyclization. For instance, the synthesis of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, followed by condensation with hydrazine hydrate, illustrates typical synthetic routes for triazol derivatives (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of triazol compounds is characterized by X-ray crystallography, indicating complex hydrogen bonding and interaction patterns, which are crucial for their stability and reactivity. The detailed structure elucidation of similar compounds provides insights into the molecular framework and potential interaction sites for further chemical modifications (Hema et al., 2020).
Chemical Reactions and Properties
Triazol derivatives undergo various chemical reactions, including cycloaddition and amination, to form new compounds with diverse functionalities. The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles showcases the reactivity of triazol compounds under specific conditions, highlighting their versatility in organic synthesis (Aquino et al., 2015).
Physical Properties Analysis
The physical properties of triazol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Research on similar compounds, like the study of crystal structures and hydrogen bonding, sheds light on how structural features affect physical properties (Fun et al., 2009).
Chemical Properties Analysis
The chemical properties of N-(5-bromo-2-fluorobenzylidene)-3-(butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine, including reactivity with other chemical entities, potential for derivatization, and stability under various conditions, are pivotal for its application in chemical syntheses and potential industrial applications. Studies on related compounds demonstrate the chemical versatility of triazol derivatives in forming new bonds and structures (Novikov et al., 2008).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thermodynamic and Electrochemical Evaluation of Triazole Schiff Bases : Triazole Schiff bases, including those with bromo and fluoro substituents, have been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. The studies reveal that these compounds exhibit significant inhibition efficiency, which increases with concentration but decreases with rising temperatures. Adsorption of these inhibitors follows the Langmuir isotherm, and electrochemical impedance studies indicate an increase in charge transfer resistance with inhibitor concentration. This suggests that compounds with similar structures could serve as effective corrosion inhibitors in various industrial applications (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Photolabile Compounds for Biochemical Applications
Highly Photolabile Carbene Generating Labels : Research into photolabile carbene generating labels, starting from bromobenzyl compounds, has led to the synthesis of derivatives that can be activated by light to generate carbenes. These compounds, upon irradiation, eliminate nitrogen to form reactive carbenes, making them useful for biochemical studies, including as photoaffinity labels for probing the structure and function of biological molecules (M. Nassal, 1983).
Fluorination Techniques
Fluorination of Thiazole Rings : The fluorination of thiazole rings using N-fluorobenzenesulfonimide (NFSI) has been explored, leading to the formation of mono- and trifluorinated products. This research indicates the potential for selective fluorination techniques in modifying the properties of compounds for various applications, including pharmaceuticals and materials science (Julie M. Hatfield, C. K. Eidell, C. Stephens, 2013).
Antimicrobial Agents
Microwave-Induced Synthesis of Fluorobenzamides : The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. This research underscores the potential of using fluorine-containing compounds in the development of new antimicrobial agents, which could be relevant for compounds like the one (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Eigenschaften
IUPAC Name |
(E)-1-(5-bromo-2-fluorophenyl)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N4S/c1-2-3-6-23-14-21-20-13(12(17)18)22(14)19-8-9-7-10(15)4-5-11(9)16/h4-5,7-8,12H,2-3,6H2,1H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGDAVHLDPYHHH-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)
![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![N-isopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4616433.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)
![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)
![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)
![1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)
![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)